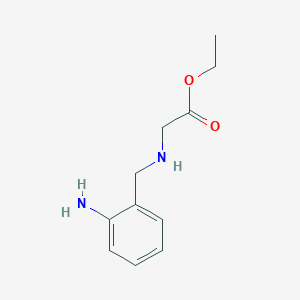

ethyl N-(2-aminobenzyl)glycinate

Description

Foundational Significance of N-Alkyl/Aryl Glycinate (B8599266) Esters in Organic Synthesis

N-alkyl and N-aryl glycinate esters are fundamental components in the field of organic synthesis. nih.govyakhak.org These compounds serve as crucial intermediates in the production of various biologically active molecules, including pharmaceuticals, agrochemicals, and dyes. chemicalbook.comcymitquimica.com The presence of the amino group and the ester functionality allows for a variety of chemical transformations, making them valuable precursors for more complex structures. nih.govcore.ac.uk For instance, they are widely used in the synthesis of unnatural amino acids and peptidomimetics, which are essential for drug discovery and development. yakhak.orgnih.gov The reactivity of the N-H bond and the α-carbon allows for further functionalization, expanding their synthetic utility. nih.gov

The ester group can be easily hydrolyzed or converted into other functional groups, while the nitrogen atom can participate in various coupling reactions. cymitquimica.comontosight.ai This versatility has led to their use in the construction of diverse molecular scaffolds. core.ac.uk The development of new synthetic methods involving N-alkyl/aryl glycinate esters continues to be an active area of research, driven by the need for efficient and selective routes to novel compounds. nih.govyakhak.org

Research Trajectories for 2-Aminobenzyl-Substituted Glycinate Architectures

The incorporation of a 2-aminobenzyl group into the glycinate framework introduces a new dimension to the chemical properties and potential applications of these molecules. The ortho-disposed amino and aminomethyl groups on the benzene (B151609) ring create a unique chemical environment that can be exploited for the synthesis of heterocyclic compounds, such as benzodiazepines and other related structures. nih.gov Research in this area is focused on exploring the reactivity of these derivatives and developing new synthetic methodologies that take advantage of their unique structural features.

One of the key research trajectories involves the use of 2-aminobenzyl-substituted glycinate architectures as precursors for the synthesis of fused heterocyclic systems. The presence of two nucleophilic nitrogen atoms in close proximity allows for intramolecular cyclization reactions, leading to the formation of complex polycyclic structures. These structures are of great interest in medicinal chemistry due to their potential biological activities. Additionally, the 2-aminobenzyl moiety can act as a bidentate ligand, coordinating to metal ions and forming stable complexes with potential applications in catalysis and materials science. nih.govresearchgate.net The ongoing investigation into the synthesis and reactivity of these compounds is expected to open up new avenues for the development of novel therapeutic agents and functional materials.

Structure

3D Structure

Properties

Molecular Formula |

C11H16N2O2 |

|---|---|

Molecular Weight |

208.26 g/mol |

IUPAC Name |

ethyl 2-[(2-aminophenyl)methylamino]acetate |

InChI |

InChI=1S/C11H16N2O2/c1-2-15-11(14)8-13-7-9-5-3-4-6-10(9)12/h3-6,13H,2,7-8,12H2,1H3 |

InChI Key |

WTLOQQAQDPHWMD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CNCC1=CC=CC=C1N |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization of Ethyl N 2 Aminobenzyl Glycinate Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. Through the analysis of ¹H and ¹³C NMR spectra, as well as advanced 2D NMR techniques, the molecular architecture of ethyl N-(2-aminobenzyl)glycinate analogs can be meticulously mapped.

¹H NMR and ¹³C NMR Investigations

¹H NMR spectroscopy provides information about the hydrogen atoms (protons) in a molecule. For instance, in ethyl 4-aminobenzoate, the proton signals appear at specific chemical shifts (δ), such as 1.35 ppm for the methyl protons and 4.31 ppm for the methylene (B1212753) protons of the ethyl group. rsc.org The aromatic protons show signals at 6.62 and 7.84 ppm. rsc.org Similarly, for methyl 2-aminobenzoate, the methyl protons are observed at 3.84 ppm, and the aromatic protons resonate at 6.62, 7.24, and 7.84 ppm. rsc.org In the case of the parent compound, aniline (B41778), the amine protons appear as a broad singlet at 3.54 ppm, while the aromatic protons are found between 6.59 and 7.13 ppm. rsc.org

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. For ethyl 4-aminobenzoate, the carbon signals are observed at 14.4, 60.3, 113.7, 119.7, 131.5, 151.0, and 166.8 ppm. rsc.org In methyl 2-aminobenzoate, the carbon resonances are at 51.5, 110.7, 116.2, 116.7, 131.2, 134.1, 150.5, and 168.6 ppm. rsc.org For aniline, the carbon signals are located at 115.2, 118.6, 129.4, and 146.6 ppm. rsc.org These distinct chemical shifts allow for the unambiguous assignment of each carbon atom in the molecular structure.

Table 1: ¹H and ¹³C NMR Data for this compound Analogs

| Compound | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| Ethyl 4-aminobenzoate | 1.35 (t, 3H), 4.16 (s, br, 2H), 4.31 (q, 2H), 6.62 (dd, 2H), 7.84 (dd, 2H) | 14.4, 60.3, 113.7, 119.7, 131.5, 151.0, 166.8 |

| Methyl 2-aminobenzoate | 3.84 (s, 3H), 5.71 (s, br, 2H), 6.62 (t, 2H), 7.24 (m, 1H), 7.84 (dd, 1H) | 51.5, 110.7, 116.2, 116.7, 131.2, 134.1, 150.5, 168.6 |

| Aniline | 3.54 (s, br, 2H), 6.59-6.61 (m, 2H), 6.70-6.74 (m, 1H), 7.09-7.13 (m, 2H) | 115.2, 118.6, 129.4, 146.6 |

Data sourced from The Royal Society of Chemistry. rsc.org

Advanced 2D NMR Techniques, such as Heteronuclear Single Quantum Coherence Spectroscopy (HSQC)

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) spectroscopy, are invaluable for elucidating complex molecular structures. HSQC correlates the chemical shifts of directly bonded protons and heteronuclei, most commonly ¹³C. columbia.edunih.gov This experiment is significantly more sensitive than a standard ¹³C NMR spectrum, making it possible to obtain correlation data on smaller sample sizes. columbia.edu The resulting spectrum displays cross-peaks that link a proton's chemical shift to the chemical shift of the carbon it is attached to, which greatly aids in the definitive assignment of NMR signals. columbia.edunih.gov For complex molecules, such as some this compound analogs, where signal overlap can occur in 1D spectra, HSQC provides a powerful method for resolving ambiguities and confirming the molecular connectivity. nih.gov

Enantiomeric Purity Assessment via Chiral Solvating Reagents in NMR

The determination of enantiomeric purity is critical in many areas of chemistry. thieme-connect.de While NMR spectroscopy cannot directly distinguish between enantiomers, the use of chiral solvating agents (CSAs) can induce chemical shift differences between them, forming transient diastereomeric complexes. libretexts.org This allows for the quantification of the enantiomeric excess (ee) by integrating the distinct signals of the two enantiomers in the ¹H NMR spectrum. nih.gov For chiral amine compounds, which are structurally related to this compound, BINOL derivatives have been effectively used as CSAs to determine their enantiomeric purity. nih.gov This method offers a rapid and straightforward alternative to more time-consuming techniques like chiral chromatography. libretexts.org

Vibrational Spectroscopy (Infrared) for Functional Group Modalities

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of a compound reveals characteristic absorption bands corresponding to the vibrational frequencies of specific bonds. For N-benzylglycine ethyl ester, a related compound, the spectrum would show absorptions for the N-H bond, C=O of the ester, and C-N and C-O single bonds. nih.gov The presence and position of these bands provide direct evidence for the key functional modalities within the molecule. For example, the IR spectrum of ethyl glycinate (B8599266) hydrochloride shows distinct peaks that can be assigned to the various functional groups within the molecule. nist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Photophysical Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by probing the electronic transitions between different energy levels. The UV-Vis spectrum of a compound is characterized by absorption bands at specific wavelengths. For example, ethyl 4-aminobenzoate, an analog, exhibits absorption maxima that can be influenced by the solvent environment. researchgate.net The photophysical properties, including absorption and emission characteristics, of related Schiff bases like ethyl N-(5-bromosalicylidene)glycinate have been studied, revealing how the electronic structure is affected by tautomerism and protonation. researchgate.net Such studies are crucial for understanding the behavior of these compounds in different chemical environments and for potential applications in materials science and photochemistry.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight of a compound and studying its fragmentation patterns. The mass spectrum of ethyl glycinate, a structural component of the target molecule, shows a molecular ion peak corresponding to its molecular weight of 103.12 g/mol . nist.gov For larger, more complex analogs such as ethyl N-(2-benzylamino-6-benzyloxy-5-nitrosopyrimidin-4-yl)glycinate, mass spectrometry confirms the molecular weight of 421.45 g/mol . researchgate.net Analysis of the fragmentation pattern provides valuable information about the compound's structure, as specific fragments correspond to the loss of particular functional groups, helping to piece together the molecular puzzle.

X-ray Crystallography for Solid-State Conformational Analysis

X-ray crystallography stands as a definitive technique for determining the three-dimensional arrangement of atoms within a crystalline solid. For derivatives of this compound, this method has been instrumental in understanding their supramolecular assembly and conformational preferences in the solid state.

Elucidation of Hydrogen Bonding Networks and Supramolecular Interactions

A detailed crystallographic study of an analog, ethyl N-(2-benzylamino-6-benzyloxy-5-nitrosopyrimidin-4-yl)glycinate, reveals a complex and robust hydrogen-bonding network. researchgate.netresearchgate.net These interactions are crucial in stabilizing the crystal structure and directing the formation of higher-order supramolecular architectures. The primary interactions observed include:

Three-center N—H⋯(N,O) hydrogen bonds: In the crystal structure of this analog, molecules are initially linked into chains by a three-center hydrogen bond involving a nitrogen-hydrogen donor and both nitrogen and oxygen atoms as acceptors. researchgate.netresearchgate.net

C—H⋯O hydrogen bonds: These weaker, yet significant, interactions reinforce the primary chains formed by the N—H⋯(N,O) bonds. researchgate.netresearchgate.net

C—H⋯π(arene) hydrogen bonds: Further linking the chains into two-dimensional sheets is accomplished through a combination of C—H⋯O and C—H⋯π(arene) interactions, where a hydrogen atom interacts with the electron cloud of an aromatic ring. researchgate.netresearchgate.net

Analysis of Conformational Isomers and Crystal Packing

The crystal structure of ethyl N-(2-benzylamino-6-benzyloxy-5-nitrosopyrimidin-4-yl)glycinate, determined at 120 K, provides a clear picture of its conformational state and packing arrangement. researchgate.net The molecule adopts a specific conformation that is stabilized by the intramolecular and intermolecular interactions within the crystal lattice.

The crystal packing can be described as a layered assembly. The molecules are first organized into chains along a specific crystallographic direction, which are then interconnected to form sheets. researchgate.net This efficient packing is a direct consequence of the extensive hydrogen-bonding network. The analysis of torsion angles within the molecule, such as the (–)synclinal torsion angle of the ethyl group, further characterizes the specific conformation adopted in the solid state. researchgate.net

| Crystal Data and Structure Refinement for Ethyl N-(2-benzylamino-6-benzyloxy-5-nitrosopyrimidin-4-yl)glycinate | |

| Empirical Formula | C₂₂H₂₃N₅O₄ |

| Formula Weight | 421.45 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 15.2278 (8) Åb = 15.8992 (5) Åc = 8.5558 (3) Åβ = 97.5860 (11)° |

| Volume | 2053.31 (14) ų |

| Z | 4 |

| Temperature | 120 K |

| Wavelength | 0.71073 Å |

| Data collection | Nonius KappaCCD diffractometer |

| Refinement method | Full-matrix least-squares on F² |

| Data obtained from Low et al. (2002). researchgate.net |

Determination of Geometric Structures in Derivatives

The precise geometric structure of ethyl N-(2-benzylamino-6-benzyloxy-5-nitrosopyrimidin-4-yl)glycinate was determined using single-crystal X-ray diffraction. researchgate.net The data collection was performed on a Nonius KappaCCD diffractometer, and the structure was solved using direct methods and refined by full-matrix least-squares on F². researchgate.net This process allowed for the accurate determination of bond lengths, bond angles, and torsion angles, providing a definitive molecular geometry. The resulting structural model reveals the spatial arrangement of all atoms, including the relative orientations of the pyrimidine (B1678525) and benzyl (B1604629) groups, and the conformation of the ethyl glycinate side chain. The atom-labeling scheme and displacement ellipsoids from the crystallographic study provide a visual representation of the molecule's three-dimensional structure. researchgate.net

Reactivity Profiles and Reaction Mechanisms of N 2 Aminobenzyl Glycinate Scaffolds

Transformative Reactions of Amino and Ester Moieties

The presence of both nucleophilic amino groups and an electrophilic ester group within the same molecule dictates the reactivity of ethyl N-(2-aminobenzyl)glycinate. These functionalities can react independently or in concert to yield a variety of products.

Nucleophilic Acyl Substitution Reactions Leading to Amides

The amino groups of this compound can readily participate in nucleophilic acyl substitution reactions with acylating agents to form amides. This reaction is a cornerstone of organic synthesis, allowing for the construction of C-N bonds. masterorganicchemistry.comlibretexts.orgfuturelearn.com

The general mechanism for nucleophilic acyl substitution involves the attack of the nucleophilic amine on the electrophilic carbonyl carbon of an acyl halide, anhydride, or ester. libretexts.orgfuturelearn.comlibretexts.org This initial addition step forms a tetrahedral intermediate, which then collapses, expelling a leaving group to regenerate the carbonyl and form the amide product. futurelearn.comlibretexts.orgchemguide.co.uk The reactivity of the acylating agent is crucial, with acyl chlorides being more reactive than anhydrides, which are in turn more reactive than esters. masterorganicchemistry.comlibretexts.org

R-COCl + R'-NH₂ → R-CONH-R' + HCl

This reaction is highly efficient for the formation of amides from primary and secondary amines. fishersci.it

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| Acyl Chloride | Primary/Secondary Amine | Amide | Nucleophilic Acyl Substitution |

| Acid Anhydride | Primary/Secondary Amine | Amide | Nucleophilic Acyl Substitution |

| Ester | Amine | Amide | Nucleophilic Acyl Substitution |

Cyclocondensation Reactions for Heterocyclic Annulation (e.g., pyrimidine (B1678525) systems)

The bifunctional nature of this compound, possessing both an amino group and a reactive methylene (B1212753) group adjacent to the ester, makes it a suitable precursor for cyclocondensation reactions to form heterocyclic systems. One notable example is the synthesis of pyrimidine derivatives. organic-chemistry.orgthieme-connect.de

The synthesis of pyrimidines often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine. organic-chemistry.org While direct use of this compound in this context is not extensively detailed in the provided results, analogous structures like 2-aminobenzyl alcohols can undergo annulation reactions to form quinolines and quinazolines, which are structurally related to pyrimidines. researchgate.netresearchgate.net These reactions often proceed via dehydrogenation followed by condensation and cyclization. researchgate.net The synthesis of pyrimidines can be achieved through various strategies, including the reaction of β-dicarbonyl compounds with aldehydes and ammonia, or the condensation of enamines with orthoformates and ammonium (B1175870) acetate. organic-chemistry.orgthieme-connect.de For instance, attempting to synthesize ethyl N-(pyrimidin-2-yl)glycinate via the reaction of 2-chloropyrimidine (B141910) and ethyl glycinate (B8599266) can lead to the formation of diketopiperazine as a major byproduct, highlighting the complexities of these reactions. mdpi.com

| Reactant A | Reactant B | Resulting Heterocycle |

| 1,3-Dicarbonyl Compound | Amidine | Pyrimidine |

| Enamine | Triethyl Orthoformate, Ammonium Acetate | Pyrimidine |

| 2-Aminobenzyl alcohol | Ketone | Quinoline/Quinazoline (B50416) |

Reactivity of Schiff Base Intermediates Derived from Glycinates

The primary amino group of this compound can react with aldehydes or ketones to form Schiff bases, also known as imines. chemsociety.org.ngresearchgate.net Schiff bases are characterized by a carbon-nitrogen double bond (-C=N-) and are important intermediates in many organic reactions. chemsociety.org.ngresearchgate.neteajournals.org

The formation of a Schiff base is a condensation reaction where a primary amine attacks the carbonyl carbon of an aldehyde or ketone, followed by the elimination of a water molecule. chemsociety.org.ngyoutube.com These intermediates are often highly reactive. chemsociety.org.ng For example, Schiff bases derived from glycine (B1666218) esters, such as ethyl N-(diphenylmethylene)glycinate, are widely used in the synthesis of amino acids. iu.edu The benzophenone (B1666685) imine of glycine ethyl ester is a popular starting material for these syntheses. iu.edu The reactivity of the Schiff base allows for subsequent reactions, such as alkylation, to introduce various substituents. iu.edu

| Reactant 1 | Reactant 2 | Intermediate |

| Primary Amine | Aldehyde/Ketone | Schiff Base (Imine) |

Mechanistic Investigations of Reaction Pathways

Understanding the mechanisms of reactions involving N-(2-aminobenzyl)glycinate scaffolds is crucial for controlling reaction outcomes and designing new synthetic methodologies.

Proposed Reaction Intermediates and Transition States

The reactions of N-(2-aminobenzyl)glycinate and related compounds often proceed through various transient species. For example, in nucleophilic acyl substitution reactions, a tetrahedral intermediate is a key species. futurelearn.comlibretexts.org This intermediate is formed by the addition of the nucleophile to the carbonyl group and precedes the elimination of the leaving group. libretexts.org

In the context of cyclization reactions, such as those forming quinolines from 2-aminobenzyl alcohols, mechanistic studies suggest the involvement of metalloradical catalysis, proceeding through steps like acceptorless dehydrogenation, condensation, aza-Michael addition, and subsequent dehydrogenation. researchgate.net Density Functional Theory (DFT) calculations have been employed to study the transition states in such reactions to determine the favored reaction pathway. researchgate.net

For Schiff bases derived from glycinates, the reaction mechanism can involve deprotonation and alkylation steps, with the Cinchona alkaloid catalyst playing a dual role in some asymmetric syntheses. iu.edu

| Reaction Type | Key Intermediate(s) | Key Transition State Feature(s) |

| Nucleophilic Acyl Substitution | Tetrahedral Intermediate | Formation and collapse of the tetrahedral intermediate |

| Quinoline Synthesis from 2-Aminobenzyl Alcohol | Azo anion radical | Metalloradical-catalyzed C-C and C-N bond formation |

| Asymmetric Alkylation of Glycinate Schiff Bases | Boron enolate intermediate | Enantioselectivity-determining protonation step |

Exploration of Intramolecular Proton Transfer Processes in related Schiff bases

Intramolecular proton transfer (IPT) is a fundamental process that can occur in Schiff bases, particularly those with appropriately positioned acidic and basic sites. nih.gov In the excited state, this process can be incredibly fast, occurring on a sub-100 femtosecond timescale. nih.gov

Studies on salicylideneaniline, a related Schiff base, have shown that excited state intramolecular proton transfer (ESIPT) from the enol form to the cis-keto form can be a barrierless process. nih.gov This ultrafast proton transfer is thought to be driven by the initial wave packet evolving on a repulsive potential energy surface. nih.gov The process is so rapid that it often precedes other photophysical events like fluorescence from the initially excited state. nih.gov Theoretical studies on glycine cations have also explored the mechanism of intramolecular proton transfer, indicating that the carboxyl proton can transfer to the amino group over a relatively low energy barrier. sciengine.com This highlights the intrinsic propensity for proton transfer in molecules containing both acidic and basic moieties.

Design and Synthesis of Advanced N-(2-aminobenzyl)glycinate Derivatives

The versatile scaffold of this compound serves as a foundational building block for a variety of more complex molecular architectures. Its inherent reactivity, stemming from the primary aromatic amine, the secondary amine, and the ester functional groups, allows for its elaboration into diverse and functionally rich derivatives. This section explores the strategic design and synthesis of three significant classes of these derivatives: Peptide Nucleic Acid (PNA) monomers and oligomers, Schiff base ligands and their corresponding metal complexes, and a range of N-heterocyclic frameworks. Each of these areas leverages the unique structural features of the N-(2-aminobenzyl)glycinate core to construct advanced molecules with specific applications in bionanotechnology, coordination chemistry, and medicinal chemistry.

Construction of Peptide Nucleic Acid (PNA) Monomers and Oligomers

Peptide Nucleic Acids (PNAs) are synthetic analogs of DNA and RNA, where the sugar-phosphate backbone is replaced by a pseudopeptide chain typically composed of repeating N-(2-aminoethyl)glycine units. biomers.netresearchgate.net This modification confers upon PNAs remarkable properties, including high binding affinity and sequence specificity towards complementary nucleic acids, and resistance to enzymatic degradation by nucleases and proteases. biomers.net The this compound scaffold, while not the direct repeating unit of standard PNA, provides a valuable precursor for the synthesis of PNA monomers.

The synthesis of PNA monomers from N-(2-aminoethyl)glycine derivatives is a well-established process. acs.orgnih.govnih.govresearchgate.net A common strategy involves the protection of the amino groups, for instance, using Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl) protecting groups. nih.govresearchgate.net The nucleobases, attached to an acetic acid moiety, are then coupled to the N-(2-aminoethyl)glycine backbone. nih.govresearchgate.net For example, ethyl cytosin-1-ylacetate, ethyl adenin-9-ylacetate, and ethyl (O6-benzylguanin-9-yl)acetate can be hydrolyzed to their corresponding acids and then coupled to esters of N-[2-(Fmoc)aminoethyl]glycine. nih.govresearchgate.net

These monomers are then utilized in solid-phase synthesis to construct PNA oligomers. biomers.netnih.gov The synthesis proceeds from the C-terminus to the N-terminus, with each cycle involving the deprotection of the N-terminal amino group, activation of the incoming monomer's carboxyl group, coupling, and capping of any unreacted amino groups. biomers.net Various protecting group strategies, such as the Fmoc/Bhoc or the alternative Fmoc/bis-N-Boc, have been successfully employed in the synthesis of mixed-sequence PNA oligomers. nih.govresearchgate.net The neutral backbone of PNA, a direct consequence of its polyamide structure, eliminates the electrostatic repulsion present in natural nucleic acids, contributing to the high stability of PNA-DNA and PNA-RNA duplexes. biomers.netgoogle.com

| PNA Monomer Synthesis Approach | Key Reagents and Protecting Groups | Resulting Monomer Type | Reference |

| Fmoc/bis-N-Boc Strategy | N-[2-(Fmoc)aminoethyl]glycine esters, bis-N-Boc-protected nucleobase acetic acids | Fmoc/bis-N-Boc-protected PNA monomers | nih.govresearchgate.net |

| Reductive Amination | N-Boc-protected alpha-amino aldehydes, methyl glycinate | Chiral PNA monomers | nih.gov |

| Self-Activation Method | Benzothiazole-2-sulfonyl (Bts) group | Self-activated PNA monomers | nih.gov |

Synthesis of Schiff Base Ligands and Their Complexes

The primary amino group of the aminobenzyl moiety in this compound is a prime site for condensation reactions with aldehydes and ketones, leading to the formation of Schiff bases. These Schiff bases are versatile ligands capable of coordinating with a wide array of metal ions to form stable metal complexes. nih.govsrce.hrnih.gov

The synthesis of these Schiff base ligands is typically a straightforward one-pot reaction involving the refluxing of equimolar amounts of the N-(2-aminobenzyl)glycinate derivative and a suitable carbonyl compound, often an aldehyde like salicylaldehyde (B1680747) or its derivatives, in a solvent such as ethanol (B145695). nih.govrroij.comresearchgate.net The resulting Schiff base ligand can then be reacted with various metal salts (e.g., chlorides, acetates, or nitrates of copper(II), nickel(II), cobalt(II), manganese(II), zinc(II), etc.) to yield the corresponding metal complexes. nih.govsrce.hrnih.gov

These complexes often exhibit interesting geometries, such as tetrahedral or octahedral, depending on the metal ion and the coordination environment. srce.hr The Schiff base ligand typically acts as a bidentate or tridentate ligand, coordinating to the metal ion through the imine nitrogen and other donor atoms like the phenolic oxygen from a salicylaldehyde precursor. srce.hrnih.gov The incorporation of the glycinate moiety can introduce additional coordination sites. The resulting metal complexes have been investigated for a range of potential applications, including as catalysts and for their biological activities. nih.govnih.gov

| Schiff Base Ligand/Complex | Starting Materials | Metal Ion | Potential Geometry | Reference |

| [3-((2-hydroxybenzylidene)amino)benzoic acid] complexes | 3-aminobenzoic acid, salicylaldehyde | Cu(II), Ni(II), Cr(III), Cd(II), Mn(II), Co(II), Zn(II) | Tetrahedral/Octahedral | srce.hr |

| o-vanillidene-2-aminobenzothiazole complexes | o-vanillin, 2-aminobenzothiazole | Mn(II), Co(II), Ni(II), Cu(II), Zn(II) | Not Specified | nih.gov |

| N,N'-bis(2-nitrocinnamaldehyde)ethylenediamine complex | 2-nitrocinnamaldehyde, ethylenediamine | Cu(I) | Distorted Tetrahedral | nih.gov |

| Salicylaldehyde-amino acid complexes | Salicylaldehyde, Glycine/Alanine | Zn(II) | Not Specified | rroij.com |

Formation of Diverse N-Heterocyclic Frameworks

The reactive functional groups within the this compound structure make it a valuable precursor for the synthesis of various N-heterocyclic frameworks. The presence of both a nucleophilic amine and an electrophilic ester group within the same molecule allows for intramolecular cyclization reactions, while intermolecular reactions with other bifunctional reagents can lead to a wide array of heterocyclic systems.

For instance, 2-aminobenzyl alcohols, which share the key 2-aminobenzyl structural motif, are known to be versatile starting materials for the synthesis of quinolines and quinazolines. researchgate.net These reactions often proceed through an initial condensation or amination step followed by cyclization. The N-(2-aminobenzyl)glycinate scaffold can potentially undergo similar transformations. For example, intramolecular cyclization could lead to the formation of dihydroquinoxalinone derivatives.

Furthermore, reactions with various reagents can lead to the formation of other heterocyclic systems. For example, reaction with urea, thiourea, or guanidine (B92328) could potentially lead to pyrimidine derivatives, a reaction pathway observed for similar indole-based starting materials. nih.govresearchgate.net Similarly, reaction with hydrazine (B178648) derivatives could yield pyrazole (B372694) or other related heterocyclic structures. nih.govresearchgate.net The specific reaction conditions and the choice of the reacting partner will dictate the final heterocyclic framework produced. These synthetic strategies open up avenues to novel compounds with potential applications in medicinal chemistry and materials science. nih.govresearchgate.netbeilstein-journals.org

| Heterocyclic Framework | Potential Precursors | Key Reagents | Reaction Type | Reference |

| Quinolines/Quinazolines | 2-aminobenzyl alcohols | Ketones, Nitriles, etc. | Condensation/Cyclization | researchgate.net |

| Pyrimidines | 1-(N-substituted-1H-indol-3-yl)-3-arylprop-2-ene-1-ones | Urea, Thiourea, Guanidine | Cyclocondensation | nih.govresearchgate.net |

| Pyrazoles | 1-(N-substituted-1H-indol-3-yl)-3-arylprop-2-ene-1-ones | Hydrazine derivatives | Cyclocondensation | nih.govresearchgate.net |

| Isoxazoles | 1-(N-substituted-1H-indol-3-yl)-3-arylprop-2-ene-1-ones | Hydroxylamine hydrochloride | Cyclocondensation | nih.govresearchgate.net |

Computational Chemistry and Theoretical Modeling of N 2 Aminobenzyl Glycinate Systems

Molecular Docking Studies for Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery and materials science for predicting the interaction between a ligand and a receptor.

In the context of N-(2-aminobenzyl)glycinate systems, molecular docking studies are employed to predict their binding affinities and modes of interaction with biological targets. For instance, studies on ethyl-glycinate amide derivatives have utilized molecular docking to evaluate their potential as inhibitors of enzymes like cyclooxygenase-2 (COX-2). semanticscholar.orgresearchgate.net In one such study, a series of novel ethyl-glycinate amide derivatives were synthesized and subsequently docked with the COX-2 enzyme (PDB ID: 1CVU). semanticscholar.orgresearchgate.net The results, when compared with standard drugs like celecoxib (B62257) and rofecoxib (B1684582), indicated that some of these derivatives possess significant inhibitory potential. semanticscholar.orgresearchgate.net

The binding energies calculated from these docking studies provide a quantitative measure of the interaction strength. For example, the binding energies for a set of synthesized ethyl-glycinate amide derivatives ranged from -5.8 kJ/mol to -7.6 kJ/mol. semanticscholar.orgresearchgate.net One particular compound, 2,4-(diamino-N'N-6-hydroxypyrimidyl)acetamide, demonstrated the highest binding energy of -7.6 kJ/mol, which is comparable to that of celecoxib (-8.0 kJ/mol) and rofecoxib (-8.2 kJ/mol), suggesting a strong potential for inhibitory activity against COX-2. semanticscholar.orgresearchgate.net

Interactive Data Table: Molecular Docking of Ethyl-Glycinate Amide Derivatives against COX-2

| Compound | Binding Energy (kJ/mol) |

| 2-amino-N-(nitrophenyl)acetamide | -5.8 |

| 2-amino-N-(6-methylpyridin-2-yl) acetamide | -6.2 |

| N,N'-(1,4-phenylene)bis-(2-aminoacetamide) | -7.2 |

| N,N'-(6-chloropyrimidine-2,4-diyl)bis-(2-aminoacetamide) | -7.4 |

| 2,4-(diamino-N'N-6-hydroxypyrimidyl)acetamide | -7.6 |

| Celecoxib (standard) | -8.0 |

| Rofecoxib (standard) | -8.2 |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. DFT calculations are pivotal in understanding the electronic properties and reactivity of molecules like ethyl N-(2-aminobenzyl)glycinate.

DFT studies on related molecules, such as ethyl 4-aminobenzoate, have provided detailed insights into their vibrational spectra and electronic properties. researchgate.net These calculations, often performed using basis sets like 6-311++G(d,p), help in the assignment of experimental FT-IR and FT-Raman spectral bands. researchgate.net The calculated vibrational frequencies and optimized geometrical parameters show good agreement with experimental data, validating the computational model. scirp.org

Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. A smaller energy gap implies higher reactivity. For instance, in a study of ethyl 4-aminobenzoate, the HOMO and LUMO energies were calculated to understand its electronic transitions, which were then correlated with the experimental UV-visible spectrum. researchgate.net

Furthermore, Natural Bond Orbital (NBO) analysis, a feature of DFT calculations, provides information about charge transfer and intramolecular interactions. This analysis can reveal the nature of bonding and the extent of electron delocalization within the molecule, which are crucial for understanding its stability and reactivity. For example, NBO analysis can quantify the stabilization energies associated with hyperconjugative interactions.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. nih.gov This technique allows for the exploration of the conformational landscape of a molecule and provides insights into its flexibility, stability, and interactions with its environment. nih.govnih.gov

For N-(2-aminobenzyl)glycinate systems, MD simulations can reveal how the molecule behaves in different solvent environments and how it interacts with other molecules, such as biological macromolecules. nih.gov These simulations can track the trajectory of each atom, providing a dynamic picture of the molecule's behavior that is not accessible through static modeling methods.

In studies of similar flexible molecules, MD simulations have been used to understand how conformational changes affect their biological activity. nih.gov For example, the flexibility introduced by glycine (B1666218) residues in peptides has been shown to influence their interaction with cell membranes. nih.gov Similarly, the conformational dynamics of the N-(2-aminobenzyl)glycinate scaffold can be crucial for its ability to bind to a specific target.

MD simulations can also be used to validate the results of molecular docking studies. By running a simulation of the docked complex, researchers can assess the stability of the predicted binding mode over time. If the ligand remains stably bound in the active site throughout the simulation, it provides greater confidence in the docking result.

In Silico Assessment of Chemical Space and Scaffold Design

The in silico assessment of chemical space involves the computational exploration of a large number of virtual compounds to identify those with desired properties. This approach is highly valuable in drug discovery for identifying novel scaffolds and optimizing lead compounds. nih.govnih.gov

The N-(2-aminobenzyl)glycinate scaffold serves as a versatile starting point for the design of new molecules with potential therapeutic applications. By computationally modifying this scaffold and evaluating the properties of the resulting virtual compounds, it is possible to explore a vast chemical space efficiently. nih.gov

This process often involves the use of various computational tools and databases to predict properties such as drug-likeness, ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, and binding affinity for specific targets. nih.gov For example, web servers and databases can be used to identify potential biological targets for a given scaffold. nih.gov

Through such in silico screening, researchers can prioritize a smaller, more manageable set of compounds for synthesis and experimental testing, thereby saving time and resources. The identification of novel gelatinase inhibitors through a detailed in silico protocol and solid-phase synthesis is a testament to the power of this approach. nih.gov

Theoretical Spectroscopic Predictions

Theoretical spectroscopic predictions, primarily based on DFT calculations, are instrumental in the characterization of new compounds. By calculating the vibrational (IR and Raman) and electronic (UV-Vis) spectra of a molecule, researchers can compare the theoretical data with experimental results to confirm the structure of the synthesized compound. researchgate.netscirp.org

For this compound, theoretical predictions of its IR and Raman spectra would involve calculating the vibrational frequencies and intensities. These calculations would help in assigning the various vibrational modes of the molecule, such as the stretching and bending of the N-H, C=O, and C-O bonds. For instance, the characteristic vibrational frequencies for the amino group, the ester group, and the aromatic ring can be precisely calculated. researchgate.net

Similarly, the prediction of the UV-Vis spectrum involves calculating the electronic transitions between molecular orbitals. Time-dependent DFT (TD-DFT) is a commonly used method for this purpose. The calculated maximum absorption wavelengths (λmax) can be compared with the experimental spectrum to understand the electronic structure and transitions of the molecule. researchgate.net

These theoretical predictions not only aid in the structural elucidation of newly synthesized compounds but also provide a deeper understanding of their electronic and vibrational properties.

Interactive Data Table: Theoretical vs. Experimental Vibrational Frequencies for a Related Compound (Ethyl 4-aminobenzoate)

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Theoretical (DFT) (cm⁻¹) |

| NH₂ asymmetric stretching | 3425 | 3538 |

| NH₂ symmetric stretching | 3345 | 3440 |

| C=O stretching | 1680 | 1705 |

| C-O-C asymmetric stretching | 1275 | 1280 |

| C-O-C symmetric stretching | 1110 | 1115 |

Strategic Applications As Versatile Synthetic Intermediates and Molecular Building Blocks

Role in Directed Organic Synthesis and Retrosynthetic Strategies

The strategic importance of ethyl N-(2-aminobenzyl)glycinate is prominently displayed in its application in directed organic synthesis and retrosynthetic analysis. Retrosynthesis is a problem-solving technique in which a target molecule is deconstructed into simpler, commercially available starting materials. e3s-conferences.orgumi.ac.id This process helps in the logical design of a synthetic route. fiveable.meyoutube.com The structure of this compound makes it an excellent starting point for the synthesis of various heterocyclic compounds.

The presence of the 2-aminobenzyl moiety is particularly advantageous. The primary aromatic amine can be readily diazotized and converted into a range of other functional groups, or it can participate in cyclization reactions. The secondary amine and the ester group provide additional handles for synthetic manipulation. For instance, the intramolecular condensation between the amino groups and the ester can lead to the formation of benzodiazepine (B76468) derivatives, a class of compounds with significant pharmacological importance.

A key retrosynthetic disconnection for target molecules containing a 1,4-benzodiazepine (B1214927) core often leads back to an intermediate like this compound. The logic is to disconnect the amide bond and the imine bond of the benzodiazepine ring, revealing the need for a precursor that contains both an aniline (B41778) and an α-amino acid ester functionality in a specific arrangement. This compound perfectly fits this requirement.

Precursors for Complex Organic Molecules and Functional Materials

The utility of this compound extends beyond the synthesis of a single class of compounds. It serves as a precursor to a diverse range of complex organic molecules and functional materials. Its derivatives have been explored for their potential in various applications, from medicinal chemistry to materials science.

The primary amine can be acylated, alkylated, or used as a nucleophile in various coupling reactions to introduce a wide range of substituents. These modifications can be used to tune the electronic and steric properties of the molecule, leading to the synthesis of libraries of compounds for screening for biological activity. For example, derivatives of ethyl glycinate (B8599266) have been synthesized and investigated for their potential as anti-inflammatory agents. granthaalayahpublication.org

Furthermore, the aromatic ring of the 2-aminobenzyl group can be functionalized through electrophilic aromatic substitution reactions, further expanding the diversity of accessible molecules. The ability to systematically modify the structure of this compound makes it a valuable platform for the development of new organic materials with tailored properties.

Advanced Intermediates in Peptide Mimetic and Nucleic Acid Analog Synthesis

The structural similarity of this compound to natural amino acids has led to its use as an advanced intermediate in the synthesis of peptide mimetics and nucleic acid analogs. Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties, such as enhanced stability and oral bioavailability.

The N-(2-aminobenzyl)glycine core can be incorporated into peptide chains to introduce conformational constraints or to act as a surrogate for a natural amino acid residue. This can lead to the development of peptidomimetics with specific biological activities.

In the realm of nucleic acid analogs, peptide nucleic acids (PNAs) are a prominent example. PNAs are synthetic polymers in which the sugar-phosphate backbone of DNA and RNA is replaced by a polyamide backbone. N-(2-aminoethyl)glycine is a key building block for the synthesis of the PNA backbone. nih.gov While not identical, the structural motifs present in this compound make it a relevant starting material for the synthesis of modified PNA monomers or other nucleic acid analogs. For instance, derivatives of N-(2-(phosphonomethoxy)ethyl) nucleotide analogues have been synthesized and evaluated for their potential as antiviral agents. nih.gov

Scaffolds for Ligand Design in Coordination Chemistry

The presence of multiple nitrogen and oxygen donor atoms in this compound makes it an excellent scaffold for the design of ligands in coordination chemistry. Ligands are molecules that bind to a central metal atom to form a coordination complex. The specific arrangement of donor atoms in a ligand determines the geometry and properties of the resulting metal complex.

The primary and secondary amines, as well as the carbonyl oxygen of the ester group in this compound, can all coordinate to a metal center. This allows for the formation of stable chelate rings, which enhance the stability of the metal complex. By modifying the substituents on the aromatic ring or the nitrogen atoms, the coordination properties of the ligand can be fine-tuned.

This versatility allows for the synthesis of a wide range of coordination complexes with potential applications in catalysis, materials science, and bioinorganic chemistry. For example, metal complexes of ligands derived from similar amino acid esters have been shown to exhibit interesting catalytic and biological activities.

Q & A

Q. What are the recommended synthetic routes for ethyl N-(2-aminobenzyl)glycinate, and how do reaction conditions influence yield?

this compound can be synthesized via:

- N-Alkylation : Reacting glycine ethyl ester with 2-aminobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours. Yield optimization requires monitoring reaction progress via TLC or HPLC .

- Reductive Amination : Condensing ethyl glyoxylate with 1,2-diaminobenzene in the presence of NaBH₃CN or other reducing agents. This method avoids harsh alkylation conditions and achieves yields >80% when pH is maintained at 6–7 .

- Schiff Base Formation : Reacting 2-aminobenzaldehyde with glycine ethyl ester, followed by reduction (e.g., NaBH₄) to stabilize the secondary amine. This route is sensitive to moisture and requires anhydrous solvents .

Q. What analytical techniques are critical for characterizing this compound?

- Reverse-Phase HPLC : Use a C18 column with mobile phases containing acetonitrile/water and 0.1% phosphoric acid (or formic acid for MS compatibility). Retention times and peak symmetry should be validated against standards .

- NMR Spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ to confirm amine proton signals (δ 1.5–2.5 ppm) and ester carbonyl (δ 170–175 ppm). DEPT-135 distinguishes primary vs. secondary carbons .

- Mass Spectrometry (ESI-MS) : Expected [M+H]⁺ at m/z 237.1 (C₁₁H₁₆N₂O₂). Isotopic patterns should match theoretical distributions .

Q. How does pH affect the stability and solubility of this compound?

- Stability : The compound is prone to hydrolysis in acidic (pH < 3) or alkaline (pH > 9) conditions. Store at pH 6–7 in inert solvents (e.g., DMSO) at –20°C to minimize degradation .

- Solubility : LogP ≈ 1.3 (predicted), indicating moderate hydrophobicity. Soluble in DMSO, methanol, and DCM; poorly soluble in water. Formulation with cyclodextrins or surfactants enhances aqueous solubility for biological assays .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its bioactivity?

- Substitution at the Benzyl Ring : Introducing electron-withdrawing groups (e.g., –Cl, –NO₂) at the 4-position increases interactions with enzyme active sites, as seen in insecticidal analogs achieving 100% mortality at 0.1 mg/L .

- Ester Hydrolysis : Replacing the ethyl ester with a methyl or tert-butyl group alters metabolic stability. Hydrolysis to the free carboxylic acid may improve binding to targets like γ-aminobutyric acid (GABA) receptors .

Q. How to resolve contradictory data in enzyme inhibition studies involving this compound?

- Orthogonal Assays : Validate inhibition using fluorescence polarization (FP) and surface plasmon resonance (SPR) to distinguish true binding from assay artifacts. For example, SPR can quantify binding kinetics (kₐ, k𝒹) to enzymes like acetylcholinesterase .

- Control Experiments : Include inactive analogs (e.g., ethyl N-(2-methylbenzyl)glycinate) to rule out nonspecific effects. Dose-response curves should show Hill slopes ≈1 for specific inhibition .

Q. What strategies optimize HPLC method development for quantifying this compound in biological matrices?

- Mobile Phase Optimization : Adjust acetonitrile/water ratios (e.g., 30:70 to 60:40) to resolve peaks from matrix interferences. Adding 0.1% formic acid improves ionization in LC-MS applications .

- Column Selection : Compare C18, phenyl-hexyl, and HILIC columns. For polar metabolites, HILIC provides better retention than reverse-phase methods .

Q. What role does this compound play in drug discovery pipelines?

- Intermediate for Peptide Mimetics : Its primary amine and ester groups enable conjugation with pharmacophores (e.g., sulfonamides, heterocycles) for antimicrobial or anticancer candidates. Analogous compounds are precursors to FDA-approved drugs like anagrelide .

- Prodrug Potential : The ethyl ester can act as a prodrug moiety, enhancing cell permeability before hydrolysis to the active carboxylic acid form in vivo .

Q. How to investigate metabolic pathways of this compound using in vitro models?

- Liver Microsomal Assays : Incubate with human liver microsomes (HLMs) and NADPH cofactor. Monitor depletion via LC-MS/MS. CYP450 isoforms (e.g., CYP3A4) likely drive oxidation of the benzyl ring .

- Metabolite Identification : Use high-resolution MS (HRMS) to detect phase I (hydroxylation) and phase II (glucuronidation) metabolites. Compare fragmentation patterns with synthetic standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.